Desfluoro Sitagliptin
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Overview
Description
Desfluoro Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The compound is characterized by the absence of a fluorine atom in its structure compared to Sitagliptin. This modification can influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Sitagliptin involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine intermediate using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . This method avoids the use of expensive noble metal catalysts, making it cost-effective and straightforward.
Industrial Production Methods
Industrial production of this compound can follow similar routes as its synthesis in the laboratory, with optimizations for scale-up. The use of chemical resolution and asymmetric hydrogenation are key methods employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Desfluoro Sitagliptin undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Desfluoro Sitagliptin has a wide range of applications in scientific research:
Chemistry: Used as a reference material and in the study of reaction mechanisms.
Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Desfluoro Sitagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to increased insulin secretion and decreased glucagon levels . The compound activates cAMP and ERK1/2 signaling pathways, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: The parent compound, which contains a fluorine atom.
5-Desfluoro Sitagliptin: Another derivative with a different fluorine substitution pattern.
Uniqueness
Desfluoro Sitagliptin is unique due to its specific structural modification, which can influence its pharmacokinetics and pharmacodynamics. This makes it a valuable compound for studying the effects of fluorine substitution on DPP-4 inhibitors and their therapeutic potential.
Properties
Molecular Formula |
C16H18F3N5O |
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Molecular Weight |
353.34 g/mol |
IUPAC Name |
(3R)-3-amino-4-phenyl-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |
InChI |
InChI=1S/C16H18F3N5O/c17-16(18,19)15-22-21-13-10-23(6-7-24(13)15)14(25)9-12(20)8-11-4-2-1-3-5-11/h1-5,12H,6-10,20H2/t12-/m1/s1 |
InChI Key |
DAMOAWJLJZDJFZ-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC=CC=C3)N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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